

4-Fluoropyridine 1-oxide CAS number and spectral data

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Compound of Interest

Compound Name: 4-Fluoropyridine 1-oxide

Cat. No.: B569734

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4-Fluoropyridine 1-oxide: A Technical Guide

CAS Number: 124666-05-3^[1]

This technical guide provides a comprehensive overview of **4-Fluoropyridine 1-oxide**, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis. This document details its chemical identity, expected spectral characteristics, a detailed experimental protocol for its synthesis, and a workflow for its preparation and analysis.

Spectral Data

While experimental spectral data for **4-Fluoropyridine 1-oxide** is not readily available in public spectral databases, the following table summarizes the expected spectral characteristics based on data from analogous compounds such as 4-fluoropyridine, 4-chloropyridine N-oxide, 4-methylpyridine N-oxide, and general knowledge of pyridine N-oxide chemistry.

Technique	Expected Data
^1H NMR	Two sets of signals corresponding to the aromatic protons. The protons at positions 2 and 6 (α to the nitrogen) are expected to be downfield (δ 8.0-8.5 ppm) as a doublet of doublets, coupled to the adjacent protons and the fluorine atom. The protons at positions 3 and 5 (β to the nitrogen) are expected to be further upfield (δ 7.0-7.5 ppm) as a doublet of doublets, also coupled to the adjacent protons and the fluorine atom.
^{13}C NMR	Four signals are expected for the aromatic carbons. The carbon at position 4, directly attached to the fluorine, will show a large one-bond C-F coupling constant and is expected to be significantly downfield (δ 160-170 ppm). The carbons at positions 2 and 6 will be downfield (δ 135-145 ppm) and will show a smaller C-F coupling. The carbons at positions 3 and 5 are expected to be the most upfield among the ring carbons (δ 110-120 ppm) and will also exhibit C-F coupling.
^{19}F NMR	A single resonance is expected for the fluorine atom, likely in the range of -110 to -130 ppm (relative to CFCl_3), which is typical for fluoropyridines.
IR (Infrared) Spectroscopy	Characteristic peaks are expected for the N-O stretching vibration (around 1200-1300 cm^{-1}), C-F stretching vibration (around 1200-1250 cm^{-1}), and aromatic C-H and C=C/C=N stretching vibrations (in the regions of 3000-3100 cm^{-1} and 1400-1600 cm^{-1} , respectively).
Mass Spectrometry (MS)	The molecular ion peak $[\text{M}]^+$ is expected at m/z 113. A significant fragment corresponding to the loss of an oxygen atom ($[\text{M}-16]^+$) at m/z 97 is

also anticipated, which is a common fragmentation pathway for N-oxides.

Experimental Protocols

The synthesis of **4-Fluoropyridine 1-oxide** can be achieved through the N-oxidation of 4-fluoropyridine. The following protocol is a general and widely used method for the N-oxidation of pyridines and is expected to be effective for this transformation.

Synthesis of **4-Fluoropyridine 1-oxide** via N-oxidation of 4-Fluoropyridine

This protocol describes the oxidation of 4-fluoropyridine using meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

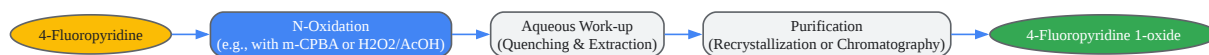
- 4-Fluoropyridine
- meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution
- Saturated aqueous sodium sulfite solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Rotary evaporator
- Standard laboratory glassware (round-bottom flask, separatory funnel, etc.)
- Magnetic stirrer and stir bar

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoropyridine (1.0 equivalent) in dichloromethane (DCM).
- **Addition of Oxidant:** Cool the solution to 0 °C using an ice bath. To this stirred solution, add m-CPBA (1.1 to 1.5 equivalents) portion-wise over a period of 15-30 minutes, ensuring the temperature remains below 10 °C.
- **Reaction Monitoring:** Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material (4-fluoropyridine).
- **Work-up:**
 - Once the reaction is complete, cool the mixture again to 0 °C.
 - Quench the excess m-CPBA by slowly adding a saturated aqueous solution of sodium sulfite until a negative starch-iodide paper test is obtained.
 - Wash the organic layer with a saturated aqueous sodium bicarbonate solution to remove the resulting m-chlorobenzoic acid. Repeat the washing until the aqueous layer is basic.
 - Wash the organic layer with brine.
- **Isolation and Purification:**
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
 - Filter the drying agent.
 - Remove the solvent (DCM) under reduced pressure using a rotary evaporator to obtain the crude product.
 - The crude **4-Fluoropyridine 1-oxide** can be further purified by recrystallization or column chromatography on silica gel if necessary.

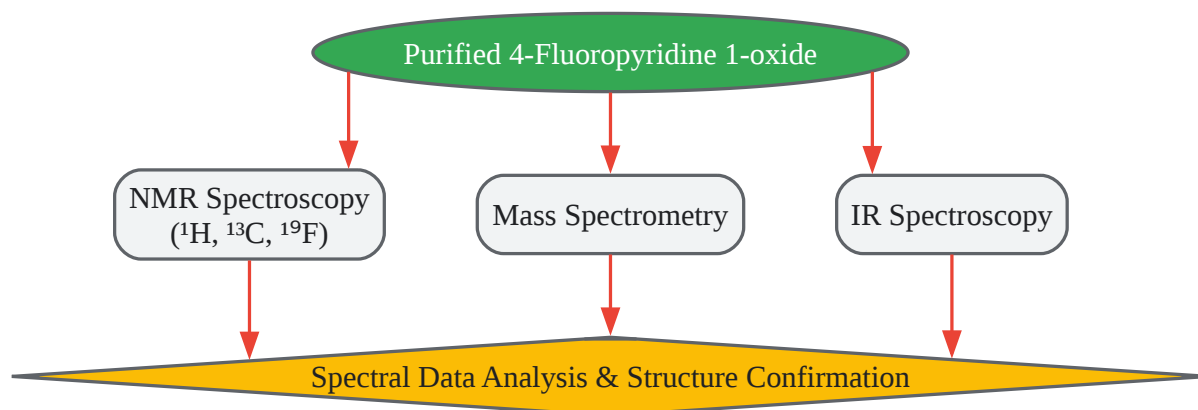
Workflow and Pathway Diagrams

The following diagrams illustrate the synthesis and characterization workflow for **4-Fluoropyridine 1-oxide**.



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Caption: Synthetic workflow for **4-Fluoropyridine 1-oxide**.



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Caption: Analytical workflow for structural confirmation.

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References

- 1. 4-Fluoropyridine 1-oxide | C5H4FNO | CID 45079942 - PubChem [pubchem.ncbi.nlm.nih.gov]

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